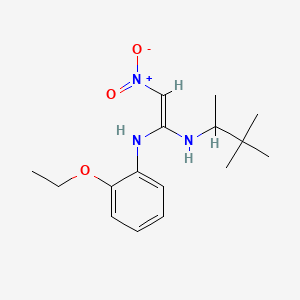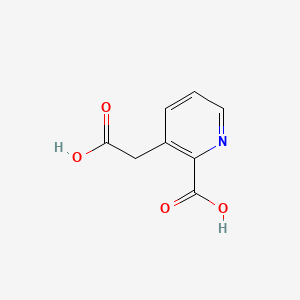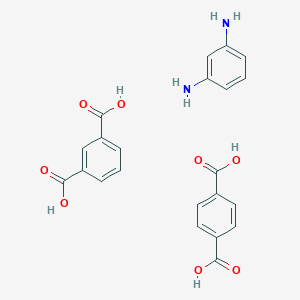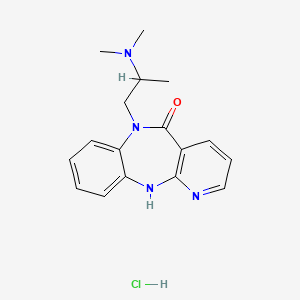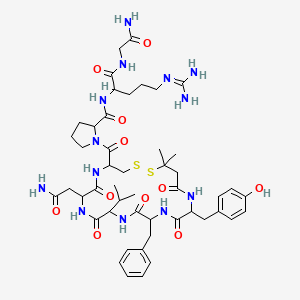![molecular formula C25H28N4O5S B1230425 1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide is a member of quinolines and an aromatic amide.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes in the liver metabolize many small-molecule drugs. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting potential drug-drug interactions. Selective inhibitors are key for deciphering the involvement of specific CYP isoforms in drug metabolism. For example, ketoconazole is widely used for CYP3A4, though azamulin is more selective. The studies on CYP2E1 are limited due to fewer drug candidates metabolized by this enzyme, with 4-methylpyrazole being a selective inhibitor for it (Khojasteh et al., 2011).
Stereochemistry in Pharmacological Profiles
The stereochemistry of phenylpiracetam and its methyl derivative significantly impacts their pharmacological profiles. Enantiomerically pure (R)-phenylpiracetam and (E1R) have been shown to have pharmacological advantages over their racemic mixtures. The synthesis and biological activity exploration of these enantiomers highlight the direct relationship between the configuration of the stereocenters and their biological properties, justifying the need for drug substance purification from less active enantiomers (Veinberg et al., 2015).
α1-Adrenoceptor Antagonists in Cancer Treatment
α-Adrenoceptor antagonists, particularly quinazoline α-antagonists like doxazosin, prazosin, and terazosin, have shown potential in treating prostate cancer (PCa) and other cancers. In vitro studies demonstrate their ability to induce apoptosis, decrease cell growth, and prevent angiogenesis in various cancer cell lines. The cytotoxic and antitumor effects of these antagonists appear largely independent of α1-blockade, suggesting potential for broader cancer treatment applications (Batty et al., 2016).
Functional Chemical Groups in CNS Drug Synthesis
Research has identified various functional chemical groups that could serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles containing heteroatoms like nitrogen, sulphur, and oxygen, forming structures such as pyridine, azole, and quinoline, show potential effects ranging from depression to euphoria and convulsion. Such compounds include coal tar, pyridostigmine, and quinine, among others, indicating a rich area for developing new CNS-acting drugs (Saganuwan, 2017).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. The presence of polar substituents in quinoline derivatives enables effective adsorption and formation of stable chelating complexes with surface metallic atoms. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significant role in this field (Verma et al., 2020).
Propiedades
Nombre del producto |
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C25H28N4O5S |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O5S/c1-15(2)16-3-5-18(6-4-16)28-35(33,34)19-7-8-22-20(13-19)23(30)21(14-27-22)25(32)29-11-9-17(10-12-29)24(26)31/h3-8,13-15,17,28H,9-12H2,1-2H3,(H2,26,31)(H,27,30) |
Clave InChI |
HRQMMHRMQOAVIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)





